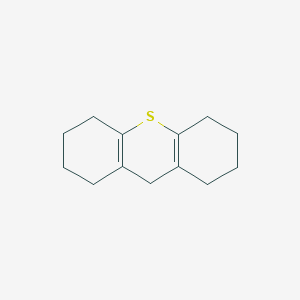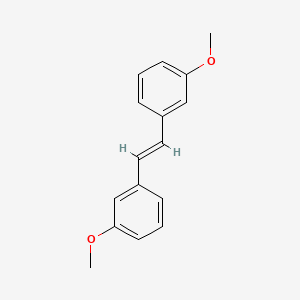
Zbfpzumlgzjsnn-mdzdmxlpsa-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3,3’-Dimethoxystilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by a 1,2-diphenylethylene structure, and (E)-3,3’-Dimethoxystilbene specifically features methoxy groups at the 3 and 3’ positions on the phenyl rings. This compound is known for its potential biological activities and is of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
(E)-3,3’-Dimethoxystilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out in an aprotic solvent like tetrahydrofuran (THF).
Another method involves the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst and a base. This reaction is often performed in solvents like N,N-dimethylformamide (DMF) or toluene under an inert atmosphere.
Industrial Production Methods
Industrial production of (E)-3,3’-Dimethoxystilbene may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
化学反応の分析
Types of Reactions
(E)-3,3’-Dimethoxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming dihydrostilbenes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated stilbene derivatives.
Reduction: Dihydrostilbenes.
Substitution: Halogenated or nitrated stilbenes.
科学的研究の応用
(E)-3,3’-Dimethoxystilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
作用機序
The mechanism of action of (E)-3,3’-Dimethoxystilbene involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In biological systems, it may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
類似化合物との比較
(E)-3,3’-Dimethoxystilbene can be compared with other stilbene derivatives such as resveratrol and pterostilbene. While resveratrol is known for its presence in red wine and its cardioprotective effects, pterostilbene is recognized for its enhanced bioavailability and potential anticancer properties. (E)-3,3’-Dimethoxystilbene is unique due to its specific methoxy substitutions, which may confer distinct biological activities and chemical reactivity.
List of Similar Compounds
Resveratrol: 3,5,4’-Trihydroxystilbene
Pterostilbene: 3,5-Dimethoxy-4’-hydroxystilbene
Pinosylvin: 3,5-Dihydroxystilbene
特性
CAS番号 |
6325-63-9 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
1-methoxy-3-[(E)-2-(3-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-12H,1-2H3/b10-9+ |
InChIキー |
ZBFPZUMLGZJSNN-MDZDMXLPSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=CC=C2)OC |
正規SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


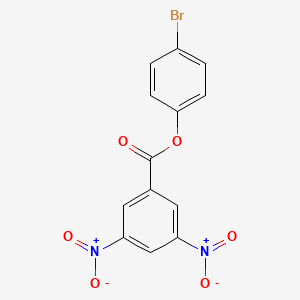
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
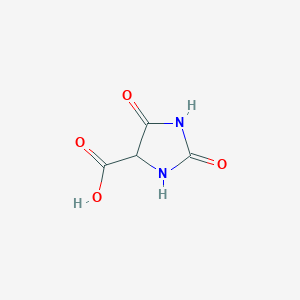
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)

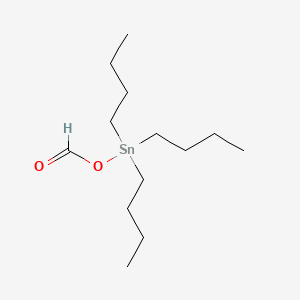

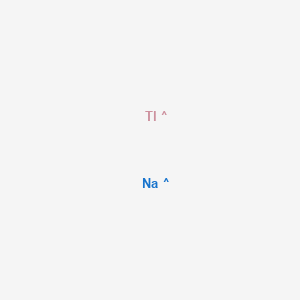
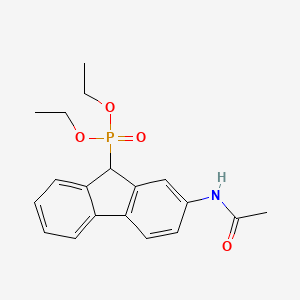
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
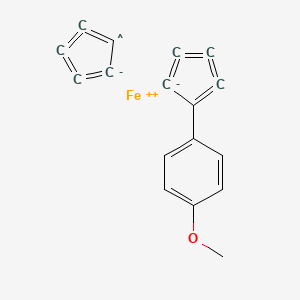
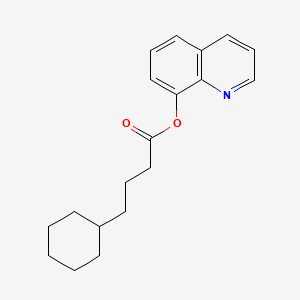
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
